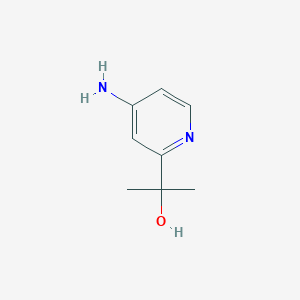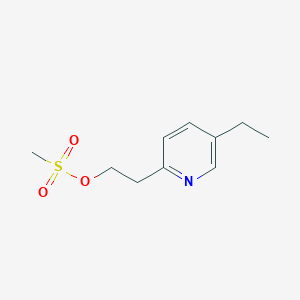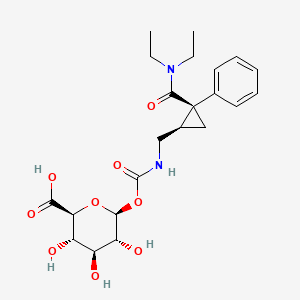
Milnacipran carbamoyl o-glucuronide, L-
Übersicht
Beschreibung
Milnacipran carbamoyl O-glucuronide, L- is a metabolite of milnacipran, a selective serotonin and norepinephrine reuptake inhibitor (SNRI). Milnacipran is primarily used for the treatment of fibromyalgia and major depressive disorder. The compound is formed through the glucuronidation of milnacipran, which is a process where a glucuronic acid molecule is added to the parent drug, enhancing its solubility and facilitating its excretion from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of milnacipran carbamoyl O-glucuronide, L- involves the enzymatic conjugation of milnacipran with glucuronic acid. This process is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include an aqueous environment with a suitable buffer to maintain the pH, and the presence of uridine 5’-diphosphoglucuronic acid (UDPGA) as the glucuronic acid donor .
Industrial Production Methods
Industrial production of milnacipran carbamoyl O-glucuronide, L- follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, milnacipran, and the co-substrate, UDPGA, are continuously supplied to the bioreactor, and the product is extracted and purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Milnacipran carbamoyl O-glucuronide, L- primarily undergoes hydrolysis and conjugation reactions. The hydrolysis reaction can break down the glucuronide conjugate back into milnacipran and glucuronic acid. Conjugation reactions, such as glucuronidation, are essential for the compound’s metabolism and excretion .
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to cleave the glucuronide bond.
Glucuronidation: Requires UDPGA and the enzyme UGT under physiological pH and temperature conditions.
Major Products Formed
Hydrolysis: Milnacipran and glucuronic acid.
Glucuronidation: Milnacipran carbamoyl O-glucuronide, L-.
Wissenschaftliche Forschungsanwendungen
Milnacipran carbamoyl O-glucuronide, L- has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of milnacipran in humans.
Drug Development: Understanding the metabolic pathways of SNRIs and their metabolites.
Toxicology: Assessing the safety and potential side effects of milnacipran and its metabolites.
Clinical Research: Investigating the efficacy of milnacipran in treating fibromyalgia and major depressive disorder.
Wirkmechanismus
Milnacipran carbamoyl O-glucuronide, L- itself does not have a direct pharmacological effect. its formation and excretion are crucial for the pharmacokinetics of milnacipran. Milnacipran works by inhibiting the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action helps alleviate symptoms of depression and fibromyalgia .
Vergleich Mit ähnlichen Verbindungen
Milnacipran carbamoyl O-glucuronide, L- can be compared with other glucuronide metabolites of SNRIs:
Venlafaxine O-glucuronide: Another SNRI metabolite formed through glucuronidation.
Duloxetine O-glucuronide: Similar in its formation and excretion pathways
Uniqueness
Milnacipran carbamoyl O-glucuronide, L- is unique due to its specific formation from milnacipran, which has a balanced reuptake inhibition of both serotonin and norepinephrine, unlike other SNRIs that may have a preference for one neurotransmitter over the other .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1R,2S)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14-,15-,16+,17-,19-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQUAXXSVBPRHH-GFAIEWKQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@]1(C[C@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446438-98-7 | |
| Record name | Milnacipran carbamoyl o-glucuronide, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446438987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILNACIPRAN CARBAMOYL O-GLUCURONIDE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QCI92WN4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


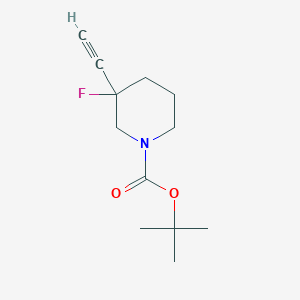
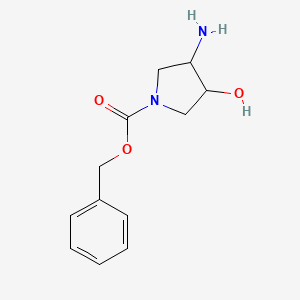
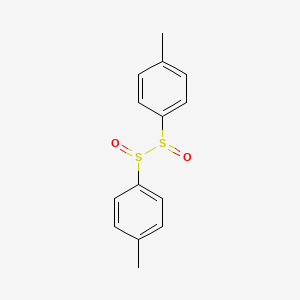
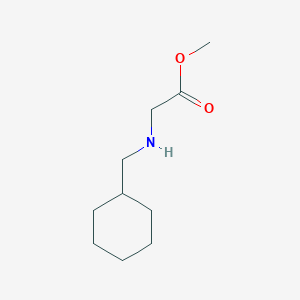

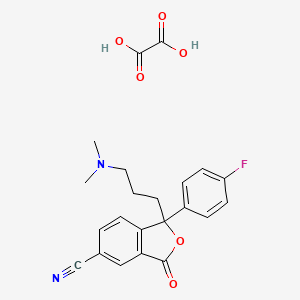

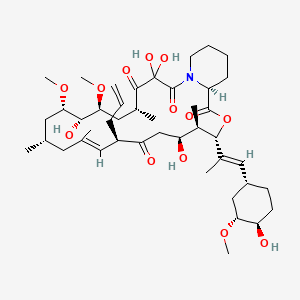
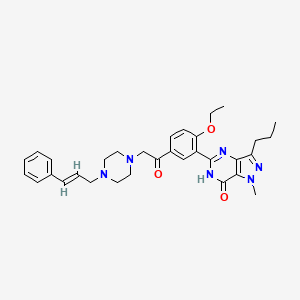

![6-Amino-2,2-dimethyltetrahydro-3AH-cyclopenta[D][1,3]dioxol-4-OL](/img/structure/B3322369.png)
